D-Tyrosine-d4

LC-MS bioanalysis stable isotope dilution precision

D-Tyrosine-d4 (CAS 944386-47-4) is the definitive stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of D-tyrosine. With four phenyl-ring deuterium atoms, it co-elutes with the target analyte, normalizing matrix effects and ionization variability to deliver the ±15% accuracy mandated by FDA/EMA bioanalytical guidelines. Unlike structural analogs, this matched D-enantiomer eliminates >20% chiral quantification error in drug substance release testing. Deploy it to achieve CVs as low as 3.0% in plasma, tissue, and urine assays. Procure D-Tyrosine-d4 to ensure your pharmacokinetic, metabolomic, and QC data withstand regulatory scrutiny.

Molecular Formula C9H11NO3
Molecular Weight 185.21 g/mol
CAS No. 944386-47-4
Cat. No. B8822956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tyrosine-d4
CAS944386-47-4
Molecular FormulaC9H11NO3
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D
InChIKeyOUYCCCASQSFEME-SFSAVJDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyrosine-d4 (CAS 944386-47-4): A Deuterated D-Amino Acid Internal Standard for Accurate LC-MS Quantification


D-Tyrosine-d4 (CAS 944386-47-4) is a stable isotope-labeled analog of D-tyrosine in which four hydrogen atoms on the phenyl ring are replaced by deuterium atoms . This isotopically modified D-amino acid retains the stereochemical configuration and biological activity profile of its unlabeled parent, including inhibition of tyrosinase activity and biofilm formation . Its primary utility in research and pharmaceutical development lies in its function as a superior internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling precise and accurate quantification of D-tyrosine and related metabolites in complex biological matrices such as plasma, urine, and tissue extracts .

D-Tyrosine-d4 (CAS 944386-47-4) Cannot Be Replaced by Unlabeled D-Tyrosine or Non-Deuterated Analogs in Quantitative LC-MS Workflows


Substitution of D-Tyrosine-d4 with unlabeled D-tyrosine or a structurally analogous internal standard in LC-MS bioanalysis introduces significant and quantifiable errors due to differential ionization efficiency, matrix effects, and sample preparation variability [1]. Stable isotope-labeled internal standards (SIL-IS) like D-Tyrosine-d4 co-elute with the target analyte and experience near-identical ionization suppression or enhancement, thereby normalizing these effects and dramatically improving accuracy and precision [2]. In contrast, structural analogs or unlabeled compounds exhibit distinct chromatographic behavior and ionization responses, leading to method inaccuracy that can exceed acceptable bioanalytical limits (e.g., ±15% deviation) [3]. Consequently, regulatory guidance and best practices mandate the use of SIL-IS for robust quantitative assays in drug development and clinical research [4].

Quantitative Differentiation of D-Tyrosine-d4 (CAS 944386-47-4) vs. Comparators in LC-MS Bioanalysis


Enhanced Quantitative Precision: D-Tyrosine-d4 vs. Structural Analog Internal Standards

In LC-MS/MS quantification of amino acids, the use of a stable isotope-labeled internal standard (SIL-IS) such as D-Tyrosine-d4 reduces the coefficient of variation (CV) for tyrosine measurements to 3.0% (n=12), compared to 5-15% CV typically observed with structural analog internal standards (e.g., non-deuterated tyrosine or chemically distinct analogs) [1]. This improvement is attributed to the near-identical physicochemical properties and co-elution of the SIL-IS with the analyte, which effectively normalizes matrix effects and ionization variability [2].

LC-MS bioanalysis stable isotope dilution precision

Superior Accuracy in Quantification: D-Tyrosine-d4 vs. Unlabeled D-Tyrosine

When D-Tyrosine-d4 is used as a SIL-IS, the accuracy of D-tyrosine quantification in human plasma improves to within 85-115% of nominal concentrations, compared to accuracies of only 50-150% when using unlabeled D-tyrosine as an external standard or a non-isotopic internal standard due to uncorrected matrix effects [1]. In a validated LC-MS/MS method for amino acids, the use of deuterated internal standards achieved accuracy of 82-118% across the calibration range, which is within the FDA-recommended acceptance criteria [2].

accuracy matrix effect isotope dilution

Reduced Matrix Effect Variability: D-Tyrosine-d4 vs. Uncorrected Analysis

In bioanalytical LC-MS, matrix effects can cause ion suppression or enhancement ranging from 20% to 500% for unlabeled analytes [1]. The use of a co-eluting SIL-IS like D-Tyrosine-d4 normalizes these effects, reducing the matrix factor variability to less than 15% across different plasma lots, compared to variability exceeding 50% when no IS or a structural analog is used [2]. In a study of amino acid quantification, the matrix effect for tyrosine was reduced from 56-143% without correction to 92-108% with deuterated internal standard correction [3].

matrix effect ion suppression SIL-IS

Specificity for D-Enantiomer Quantification: D-Tyrosine-d4 vs. L-Tyrosine-d4

D-Tyrosine-d4 is specifically designed for the accurate quantification of the D-enantiomer of tyrosine, whereas L-tyrosine-d4 (CAS 62595-14-6) is the appropriate SIL-IS for L-tyrosine . In chiral LC-MS methods, the use of the mismatched enantiomer internal standard (e.g., L-tyrosine-d4 for D-tyrosine) can result in differential retention times, peak shape discrepancies, and inaccurate quantification due to non-identical interactions with the chiral stationary phase and mobile phase modifiers [1]. Quantitative error can exceed 20% when the incorrect enantiomer IS is used [2].

enantioselective analysis chiral separation D-amino acid

High Isotopic Enrichment and Enantiomeric Purity: D-Tyrosine-d4 vs. Lower-Grade Labeled Tyrosines

D-Tyrosine-d4 is supplied with a deuterium isotopic enrichment of 99 atom% D and enantiomeric purity of 99%, as specified by vendors such as CDN Isotopes and MedChemExpress [REFS-1, REFS-2]. This level of purity minimizes isotopic crosstalk and ensures that the internal standard signal does not interfere with the analyte signal or vice versa [1]. In contrast, lower-grade deuterated tyrosine standards (e.g., 95-98 atom% D) can produce significant isotopic overlap (up to 5% of the analyte signal), leading to overestimation of endogenous analyte concentrations by as much as 10% in low-abundance samples [2].

isotopic purity enantiomeric purity deuterium incorporation

Proven Utility in Metabolic Tracer Studies: D-Tyrosine-d4 Enables Precise Measurement of Tyrosine Turnover

Deuterated tyrosine loads (220 μmol/kg body weight) have been used to measure tyrosine metabolism and turnover in humans, achieving precise quantification of urinary and serum tyrosine metabolites with coefficients of variation below 5% [1]. D-Tyrosine-d4, as a specific D-enantiomer tracer, enables analogous studies of D-amino acid metabolism without interference from endogenous L-tyrosine pools [2]. In contrast, using a non-labeled D-tyrosine as a tracer would require much higher doses and could not be distinguished from endogenous D-tyrosine via mass spectrometry [3].

stable isotope tracer protein turnover metabolic flux

Optimal Applications for D-Tyrosine-d4 (CAS 944386-47-4) Based on Differentiated Performance


Regulated Bioanalysis of D-Tyrosine in Pharmacokinetic and Toxicokinetic Studies

D-Tyrosine-d4 is the internal standard of choice for quantifying D-tyrosine levels in plasma, serum, and tissues during preclinical and clinical drug development. Its use ensures that bioanalytical methods meet regulatory acceptance criteria for accuracy (±15%) and precision (≤15% CV), as demonstrated by the 3.0% CV achieved with deuterated tyrosine IS in validated assays [1]. Procurement of D-Tyrosine-d4 is essential when submitting data to regulatory agencies such as the FDA or EMA, which mandate SIL-IS for robust quantitative LC-MS methods [2].

Chiral Purity Assessment in D-Amino Acid-Containing Pharmaceutical Synthesis

When developing or manufacturing chiral drugs that incorporate D-tyrosine as a building block, D-Tyrosine-d4 enables accurate enantiomeric purity determination by chiral LC-MS. The use of the matching D-enantiomer internal standard avoids the >20% quantitative error associated with mismatched L-tyrosine-d4 [3]. This application is critical for quality control release testing and for establishing the stereochemical integrity of the active pharmaceutical ingredient (API).

Metabolic Flux Analysis of D-Amino Acids in Disease Biomarker Studies

D-Tyrosine-d4 serves as a stable isotope tracer for investigating D-tyrosine metabolism in conditions such as chronic kidney disease, where D-amino acid levels are dysregulated. The high precision of enrichment measurement (CV <5%) enables detection of subtle alterations in metabolic flux that would be obscured by the higher variability of non-isotopic methods [4]. Researchers studying the role of D-amino acids as biomarkers should prioritize D-Tyrosine-d4 for its proven performance in tracer studies.

Matrix Effect Mitigation in Complex Biological Matrices

For analysis of D-tyrosine in challenging matrices such as urine, tissue homogenates, or cell lysates, D-Tyrosine-d4 provides the necessary normalization of matrix effects, reducing variability from >50% to <15% [5]. This makes it the preferred internal standard for metabolomics and targeted proteomics workflows where sample matrix composition is variable and uncontrolled. Procurement of D-Tyrosine-d4 is justified when method robustness across diverse sample types is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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